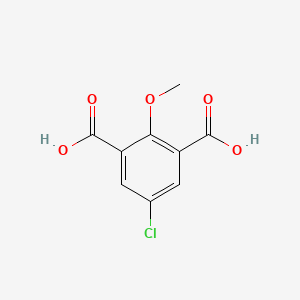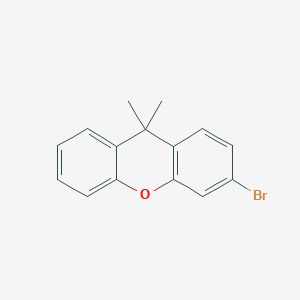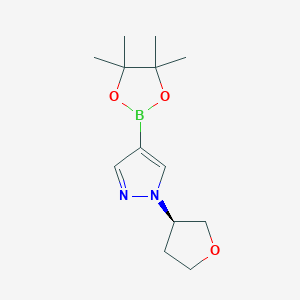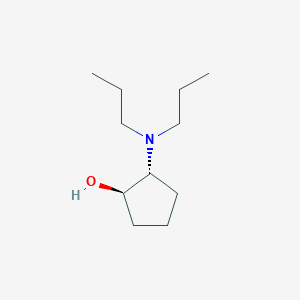
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with a dipropylamino group and a hydroxyl group, making it an interesting subject for research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(dipropylamino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the starting material.
Formation of Intermediate: Cyclopentanone undergoes a reaction with dipropylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Chiral Building Block: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(dipropylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-(dipropylamino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclopentanol: A simpler analog without the dipropylamino group.
Dipropylamine: A related compound lacking the cyclopentane ring.
Uniqueness
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-8-12(9-4-2)10-6-5-7-11(10)13/h10-11,13H,3-9H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
ZLFDYAMNBDAVKT-GHMZBOCLSA-N |
SMILES isomérique |
CCCN(CCC)[C@@H]1CCC[C@H]1O |
SMILES canonique |
CCCN(CCC)C1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





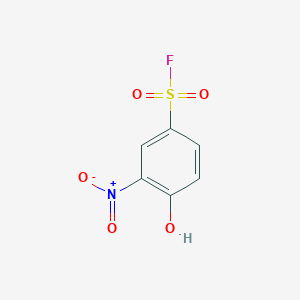
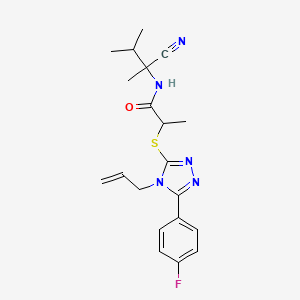
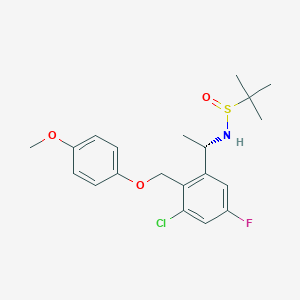

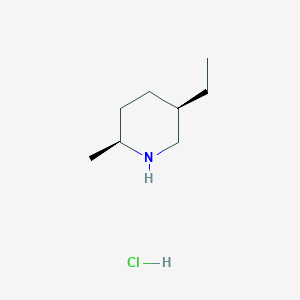
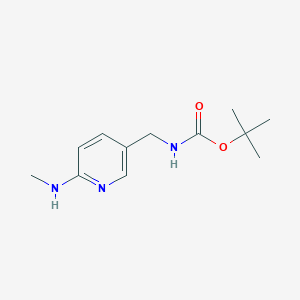
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)

